

Hsp90-IN-15: Application Notes and Protocols for Cell Culture Treatment

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Compound of Interest

Compound Name: Hsp90-IN-15

Cat. No.: B15140965

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Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the proper folding, stability, and function of a wide range of "client" proteins.[1][2][3][4][5] In cancerous cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor growth and survival.[2][6] **Hsp90-IN-15** is a potent, synthetic small molecule inhibitor of Hsp90 that binds to the N-terminal ATP-binding pocket, leading to the destabilization and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[2][7] These application notes provide detailed guidelines and protocols for the use of **Hsp90-IN-15** in cell culture experiments.

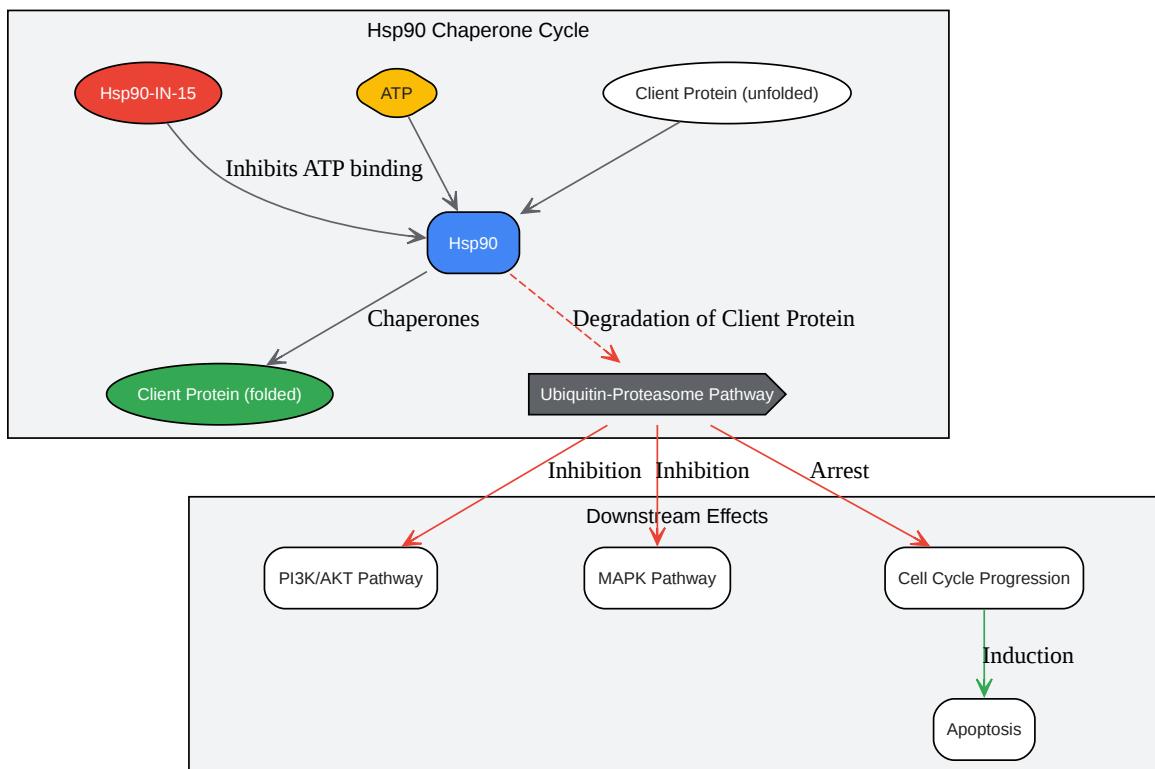
Mechanism of Action

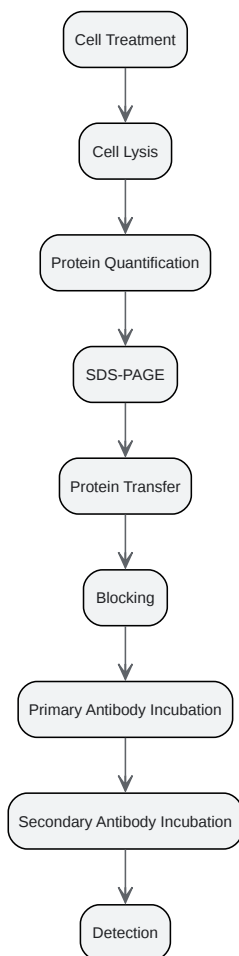
Hsp90-IN-15 competitively inhibits the ATPase activity of Hsp90, which is essential for its chaperone function.[2][5] This inhibition locks Hsp90 in an open conformation, preventing the binding and maturation of client proteins.[3][8] Consequently, a wide array of oncogenic client proteins, including kinases, transcription factors, and steroid hormone receptors, are targeted for degradation.[1][7] This multi-pronged attack on various signaling pathways makes Hsp90 inhibition an attractive therapeutic strategy.

Signaling Pathways Affected

The inhibition of Hsp90 by **Hsp90-IN-15** disrupts multiple signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis. Key pathways affected include:

- **PI3K/AKT/mTOR Pathway:** Key components of this pathway, such as AKT, are Hsp90 client proteins. Inhibition by **Hsp90-IN-15** leads to AKT degradation, thereby suppressing cell survival and proliferation signals.
- **RAF/MEK/ERK (MAPK) Pathway:** The RAF-1 kinase is a well-established Hsp90 client. **Hsp90-IN-15** treatment can lead to the degradation of RAF-1, thereby inhibiting the MAPK signaling cascade that is often hyperactivated in cancer.
- **HER2 Signaling:** In breast cancer and other malignancies, the HER2 receptor tyrosine kinase is a critical Hsp90 client. **Hsp90-IN-15** can induce the degradation of HER2, making it a potential therapeutic for HER2-positive cancers.
- **Cell Cycle Regulation:** Key cell cycle regulators like CDK4 are dependent on Hsp90 for their stability. Treatment with **Hsp90-IN-15** can lead to cell cycle arrest.^[9]





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